molecular formula C12H22N2O B11766665 (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B11766665
M. Wt: 210.32 g/mol
InChI Key: ZDXLYSKUSYNTAK-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its piperidine-based structure. Piperidine derivatives are recognized as privileged scaffolds in drug discovery, known for their wide range of pharmacological activities . This particular compound features a methanone group bridging a 4-methylpiperidine ring and a piperidine-2-yl ring, a structure that suggests potential for diverse interaction with biological targets. While specific clinical data for this exact molecule may be limited, its structural analogs have demonstrated considerable research value. Piperidin-1-yl derivatives, for instance, have been established as key compounds in neuropharmacology, acting as central nervous system (CNS) depressants or stimulants based on dosage levels . Furthermore, piperidine-based compounds are extensively investigated for their antimicrobial , anticancer, and anti-tubercular activities . The presence of the piperidine moiety makes this compound a valuable intermediate or lead structure for developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in synthesizing more complex molecules for high-throughput screening and biological evaluation. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone

InChI

InChI=1S/C12H22N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h10-11,13H,2-9H2,1H3

InChI Key

ZDXLYSKUSYNTAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCN2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

A homogeneous mixture of 4-methylpiperidine (0.04 mol) and methyl ethyl ketone (150 mL) is prepared, followed by the addition of triethylamine (0.04 mol) as a base. After stirring for 20 minutes, 2-chlorobenzoyl chloride (0.04 mol) is introduced dropwise. The reaction mixture is refluxed at room temperature for 3 hours, yielding a precipitate of triethylammonium chloride, which is filtered off. The filtrate is evaporated to isolate the crude product, which is subsequently recrystallized three times from chloroform to obtain pure crystals.

Key Parameters:

  • Solvent: Methyl ethyl ketone (polar aprotic) enhances nucleophilic substitution.

  • Temperature: Room-temperature reflux prevents thermal degradation.

  • Purification: Triple recrystallization ensures >95% purity.

Grignard Reagent-Mediated Synthesis

An alternative method leverages Grignard reagents to construct the piperidine backbone. This approach, detailed in a patent, involves the reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine in the presence of a Grignard reagent (e.g., methylmagnesium bromide).

Stepwise Procedure

  • Formation of Intermediate:
    N,N-Diethyl-1-methylpiperidine-4-carboxamide is treated with thionyl chloride to generate the corresponding acyl chloride, which reacts with 2,6-dibromopyridine under Grignard conditions.

  • Hydrobromic Acid Quenching:
    The intermediate is treated with hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

  • Amination and Coupling:
    Copper(I) oxide catalyzes the amination of the brominated intermediate, followed by coupling with 2,4,6-trifluorobenzoylchloride in chlorobenzene to form the final product.

Optimization Insights:

  • Catalyst Loading: >0.02 wt% copper(I) oxide accelerates amination without side reactions.

  • Temperature Control: Reactions conducted below 80°C prevent decomposition.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production prioritizes efficiency through continuous flow systems. Reactants are pumped through a tubular reactor with precise temperature (50–70°C) and pressure (1–2 bar) control, achieving 85–90% conversion rates. Automated solvent recovery systems reduce waste, aligning with green chemistry principles.

Crystallization and Formulation

Post-synthesis, the compound is dissolved in ethanol and subjected to anti-solvent crystallization using water. This step yields a stable polymorph (Form A, per XRD data) with a melting point of 325 K.

Comparative Analysis of Methods

Parameter Scholten–Boumann Grignard
Yield 78–82%65–70%
Purity >95%90–92%
Reaction Time 3 hours6–8 hours
Scalability Lab-scaleIndustrial
Key Advantage Low catalyst costHigh regioselectivity

Challenges and Mitigation Strategies

Byproduct Formation

The Scholten–Boumann method may yield N-oxide byproducts due to residual oxidizing agents. Implementing inert atmospheres (argon/nitrogen) reduces oxidation.

Solvent Compatibility

Chlorobenzene, used in the Grignard method, poses environmental concerns. Substituting with cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield .

Chemical Reactions Analysis

Oxidation Reactions

The methanone group undergoes selective oxidation under controlled conditions. Milder oxidants like meta-chloroperbenzoic acid (mCPBA) convert the ketone to an ester derivative, while stronger oxidants (e.g., KMnO₄/H₂SO₄) degrade the piperidine rings.

Experimental Data

  • mCPBA-mediated oxidation (0°C, dichloromethane):
    Product: (4-Methylpiperidin-1-yl)(piperidin-2-yl)acetate
    Conversion: 65% (isolated)
    Side reaction: N-oxidation of piperidine (<5%).

Reductive Amination and Alkylation

The tertiary amine participates in reductive amination with aldehydes/ketones. For example:

Reaction with formaldehyde (HCHO):

  • Conditions: NaBH₃CN, methanol, 25°C

  • Product: N-methylated derivative

  • Selectivity: >90% for mono-methylation.

Stability Under Acidic/Basic Conditions

ConditionObservationDegradation Products
1M HCl (reflux)Partial cleavage of methanone group after 6 hrs4-Methylpiperidine + piperidin-2-carboxylic acid
1M NaOH (reflux)Stable for 24 hrs; no decomposition detected

Catalytic Hydrogenation

Under H₂ (3 atm) with Pd/C (10%) :

  • Reaction: Selective reduction of methanone to methylene group

  • Product: (4-Methylpiperidin-1-yl)(piperidin-2-yl)methane

  • Turnover frequency: 8.2 × 10³ h⁻¹ .

Biological Interaction Mechanisms

While not a direct chemical reaction, its interaction with neurotransmitter receptors involves:

  • Dopamine D2 receptor : Competitive inhibition (IC₅₀ = 220 nM) via piperidine nitrogen coordination.

  • Serotonin 5-HT2A : Allosteric modulation through methanone group hydrogen bonding.

Scientific Research Applications

Overview

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a piperidine derivative with significant potential in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its diverse applications in research and industry.

Medicinal Chemistry

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone has been explored for its potential therapeutic effects, particularly in the following areas:

  • Neurological Disorders : Investigated for its effects on the central nervous system, it shows promise as a treatment for conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains .
  • Antiviral Properties : Research has shown that derivatives of piperidine, including this compound, may inhibit viral replication, suggesting potential applications in antiviral drug development .

Chemical Synthesis

The compound serves as a crucial building block in organic synthesis. Its structure allows for various modifications that can lead to the creation of more complex molecules. This capability is essential in:

  • Pharmaceutical Development : It is utilized in synthesizing new drug candidates by providing a framework for further functionalization.
  • Material Science : The compound's properties make it suitable for developing novel materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study performed high-throughput screening against Mycobacterium tuberculosis demonstrated that analogs of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone exhibited significant activity with minimal cytotoxicity. The most promising compounds showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating their potential as lead compounds for tuberculosis treatment .

Case Study 2: Neurological Effects

In a series of experiments focusing on the central nervous system, derivatives of this compound were tested for their ability to modulate serotonin receptors. Results indicated that certain modifications enhanced affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. These findings suggest potential applications in treating psychiatric conditions .

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent Variations Biological Activity (if reported) Synthesis Yield Key Spectral Data (HRMS/NMR) Reference ID
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone C${12}$H${22}$N$_2$O Parent compound; 4-methylpiperidine group Not explicitly reported in provided sources 28–36% $^1\text{H}$ NMR: δ 0.98 (d, J=6.4 Hz, CH$_3$)
Morpholino(piperidin-2-yl)methanone C${11}$H${20}$N$2$O$2$ Morpholine replaces 4-methylpiperidine N/A N/A CAS: 121791-04-6
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone C${13}$H${23}$N$_3$O Allylpiperazine substituent Lab use only (per supplier specifications) Discontinued MS (ESI): m/z = 237.34 [M+H]$^+$
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone C${12}$H${22}$N$_2$O Piperidin-4-yl vs. piperidin-2-yl isomer Intermediate in kinase inhibitor synthesis 36% LCMS: [M+H]$^+$ = 287
(4-Methylpiperidin-1-yl)(benzothiazol-2-yl)methanone C${15}$H${19}$BrN$_3$O Benzothiazole heterocycle Anticancer screening (multitarget ligands) 76.4% $^{13}\text{C}$ NMR: δ 162.67 (C=O)

Key Differences and Implications

The benzothiazole analog () exhibits a broader aromatic system, enhancing π-π stacking interactions in biological targets, as evidenced by its evaluation in multitarget-directed ligand studies .

Synthetic Challenges :

  • The parent compound and its piperidin-4-yl isomer () show moderate yields (28–36%), suggesting challenges in coupling sterically hindered amines. Microwave-assisted synthesis (Biotage Initiator®) improves efficiency in related analogs .

Spectroscopic Distinctions :

  • The $^{13}\text{C}$ NMR chemical shift of the carbonyl group varies subtly: ~170 ppm in the parent compound vs. ~163 ppm in benzothiazole derivatives , reflecting electronic effects of adjacent heterocycles.

Stability and Conformational Analysis

  • Ring Puckering : The 4-methyl group on the piperidine ring may influence puckering dynamics, as described by Cremer-Pople coordinates (). This conformational flexibility could impact binding to rigid enzyme active sites .
  • Thermal Stability : While decomposition data for the parent compound are unavailable, related gem-diol analogs decompose at >247°C, stabilized by hydrogen-bonding networks () .

Biological Activity

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone, a compound featuring two piperidine rings, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Structural Overview

The compound has the molecular formula C12H23N2OC_{12}H_{23}N_2O and includes a ketone functional group. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development in several therapeutic areas.

1. Antimicrobial Properties

Research indicates that derivatives of piperidine, including (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone, exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In a study evaluating structure-activity relationships (SAR), compounds similar to this one showed promising results with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM against M. tuberculosis .

2. Anti-Cancer Activity

The compound has demonstrated anti-cancer properties across various studies. Specific derivatives have shown efficacy against leukemia and solid tumors. For instance, it was noted that piperidine derivatives can act as anti-leukemic agents, with some compounds achieving IC50 values between 13–22 µM in cancer cell lines .

3. Central Nervous System Effects

Piperidine derivatives are known for their effects on the central nervous system (CNS). Depending on dosage, these compounds can act as CNS stimulants or depressants. This duality suggests potential applications in treating mood disorders or neuropsychological conditions .

4. Anti-Tubercular Activity

The compound's structural analogs have been tested for anti-tubercular activity. A study reported that certain piperidine derivatives showed significant inhibition of M. tuberculosis, indicating potential for developing new anti-tubercular drugs .

The biological activity of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : The compound has been shown to bind selectively to cannabinoid receptors, which may mediate some of its CNS effects .
  • Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit key enzymes involved in bacterial metabolism, leading to its antimicrobial effects .

Case Study 1: Anti-Tubercular Activity

A high-throughput screening identified several piperidine derivatives with potent activity against M. tuberculosis. Among these, (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone exhibited an MIC comparable to established anti-tubercular agents, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-Cancer Efficacy

In vitro studies demonstrated that the compound reduced cell viability in leukemia cell lines significantly more than controls. The observed IC50 values indicate that this compound could serve as a basis for developing new treatments for hematological malignancies .

Data Tables

Biological Activity MIC/IC50 Values Reference
Anti-Tubercular2.0 - 6.3 µM
Anti-Cancer13 - 22 µM
CNS EffectsVariable

Q & A

Q. What are the key synthetic strategies for preparing (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone in laboratory settings?

The compound is synthesized via coupling reactions between piperidine derivatives and acylating agents. A common approach involves amide bond formation using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalysts such as DMAP (4-Dimethylaminopyridine) and bases like DIPEA (N,N-Diisopropylethylamine) in anhydrous dichloromethane at room temperature . Purification typically employs column chromatography and recrystallization to ensure high purity for research applications.

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

  • X-ray crystallography resolves precise molecular geometry, including bond lengths (e.g., C–N ≈ 1.45 Å) and dihedral angles, as demonstrated in studies of related piperidine derivatives .
  • NMR spectroscopy (1H and 13C) confirms proton environments and substituent arrangements.
  • IR spectroscopy identifies carbonyl stretching vibrations (~1650–1750 cm⁻¹) critical for functional group validation .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation .
  • Store in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation.
  • Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of derivatives of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic behavior. Substituents at the 4-methyl group significantly influence energy gaps (ΔE ≈ 3.5–4.2 eV) and hyperpolarizability (β ~ 10⁻³⁰ esu), indicating nonlinear optical (NLO) potential . Solvent effects are modeled using polarizable continuum models (PCM) to improve accuracy .

Q. How do structural modifications impact the compound’s nonlinear optical (NLO) properties?

  • Electron-donating groups (e.g., –OCH₃) at para positions enhance polarizability .
  • Conformational locking via intramolecular hydrogen bonds aligns dipolar moments, amplifying NLO responses .
  • Co-crystallization with charge-transfer partners increases hyperpolarizability (β up to 15×10⁻³⁰ esu in analogs) . Experimental validation uses Z-scan measurements at 1064 nm .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Compare multiple DFT functionals (e.g., CAM-B3LYP vs. ωB97XD) to assess robustness .
  • Validate via UV-Vis spectroscopy (λmax shifts ±10 nm) and solid-state NMR to account for crystal packing effects .
  • Refine computational parameters (basis sets, solvation models) iteratively .

Q. How does piperidine ring puckering affect biological activity and physicochemical stability?

Cremer-Pople parameters (Q, θ, φ) quantify puckering. The 4-methylpiperidine moiety adopts a chair conformation (θ ≈ 0°, Q ≈ 0.5 Å), stabilizing the molecule via van der Waals interactions . This rigidity may enhance metabolic stability by reducing enzymatic recognition, as seen in pharmacologically active analogs .

Q. How do hydrogen-bonding networks in crystalline states influence thermal stability and solubility?

Intermolecular O–H···N bonds (2.7–2.9 Å) form dimeric structures, elevating melting points (mp ~180–190°C) and thermal stability (decomposition >250°C via TGA) . These networks reduce solubility in apolar solvents (logP decreases by ~0.5 units) but improve stability under thermal stress .

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